Cas no 7461-32-7 (4-chloro-N-propylbenzamide)
4-chloro-N-propylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-N-propylbenzamide
- benzamide, 4-chloro-N-propyl-
- 4-Chlorobenzamide, N-propyl-
- CS-0326475
- SCHEMBL6359975
- DTXSID60323823
- AKOS003260158
- NSC404946
- 7461-32-7
- 4-Chloro-N-propyl-benzamide
- 4-chloro-N-pro-pylbenzamide
- AZCPRUGQAUVUGG-UHFFFAOYSA-N
- NSC-404946
- 4-Chloro-N-n-propylbenzamide
- MFCD01212076
- STK075543
- AG-690/11634029
-
- Inchi: 1S/C10H12ClNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13)
- InChI Key: AZCPRUGQAUVUGG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(NCCC)=O
Computed Properties
- Exact Mass: 197.06086
- Monoisotopic Mass: 197.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.1A^2
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 335.1±25.0 °C at 760 mmHg
- Flash Point: 156.4±23.2 °C
- Refractive Index: 1.53
- PSA: 29.1
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-chloro-N-propylbenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-chloro-N-propylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR957101-1g |
4-Chloro-N-n-propylbenzamide |
7461-32-7 | 95% | 1g |
£555.00 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397145-1g |
4-Chloro-N-propylbenzamide |
7461-32-7 | 98% | 1g |
¥4201.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397145-5g |
4-Chloro-N-propylbenzamide |
7461-32-7 | 98% | 5g |
¥12096.00 | 2024-07-28 |
4-chloro-N-propylbenzamide Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4-chloro-N-propylbenzamide
Comprehensive Overview of 4-chloro-N-propylbenzamide (CAS No. 7461-32-7): Properties, Applications, and Industry Insights
4-chloro-N-propylbenzamide (CAS No. 7461-32-7) is a specialized organic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and material science. This chlorinated benzamide derivative, characterized by its molecular formula C10H12ClNO, has garnered significant attention due to its unique chemical properties and potential as an intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "4-chloro-N-propylbenzamide synthesis", "CAS 7461-32-7 uses", and "chlorobenzamide derivatives", reflecting its relevance in modern chemical innovation.
The compound's structure features a chloro-substituted benzene ring linked to a propylamide group, which contributes to its stability and reactivity. This combination makes it valuable for designing advanced materials and bioactive molecules. Recent trends highlight growing interest in sustainable synthesis methods for such intermediates, aligning with the global push toward green chemistry. Questions like "How to optimize 4-chloro-N-propylbenzamide yield?" or "Environmental impact of chlorobenzamide production" dominate technical discussions, emphasizing the need for eco-friendly manufacturing protocols.
In pharmaceutical research, 4-chloro-N-propylbenzamide serves as a key building block for developing novel therapeutic agents. Its molecular framework is particularly useful in creating compounds with potential anti-inflammatory or central nervous system (CNS) activity. The agrochemical sector also utilizes this compound in formulating crop protection products, where its halogenated structure enhances pesticidal efficacy. Searches for "benzamide-based pesticides" and "CAS 7461-32-7 safety data" underscore its dual industrial importance.
From a technical perspective, the compound exhibits a melting point range of 85–88°C and moderate solubility in organic solvents, which influences its handling and purification processes. Analytical techniques like HPLC and NMR spectroscopy are commonly employed for quality control, as evidenced by frequent queries such as "HPLC method for 4-chloro-N-propylbenzamide analysis". Regulatory compliance remains a critical focus, with manufacturers adhering to REACH and FDA guidelines to ensure safe production and application.
Emerging applications in material science, particularly in polymer modification and liquid crystal development, further expand the utility of CAS 7461-32-7. Innovations in high-performance polymers often leverage its aromatic chloride functionality for cross-linking reactions. This interdisciplinary relevance has spurred academic investigations, with publications exploring its role in advanced coatings and electronic materials.
Market analysts note increasing demand for 4-chloro-N-propylbenzamide across Asia-Pacific regions, driven by expanding pharmaceutical and agricultural sectors. Supply chain stakeholders frequently inquire about "bulk suppliers of CAS 7461-32-7" and "price trends for chlorobenzamide derivatives", reflecting its commercial significance. Quality benchmarks, including ≥98% purity specifications, are rigorously maintained to meet industry standards.
Future research directions may explore catalytic amidation techniques to improve the compound's synthetic efficiency or investigate its derivatives for biodegradable agrochemicals. The intersection of computational chemistry and experimental validation—addressed in searches like "QSAR studies of propylbenzamides"—promises to unlock new functionalities for this versatile chemical entity.
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